2,3-Difluoro-4-propoxybenzoic acid
Description
Contextualization within the Field of Fluorinated Aromatic Carboxylic Acids
Fluorinated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more fluorine atoms and a carboxylic acid group. The introduction of fluorine, the most electronegative element, into an aromatic system profoundly alters the molecule's electronic properties, polarity, and intermolecular interactions. researchgate.net These modifications can lead to desirable characteristics in materials, such as enhanced thermal stability, improved chemical resistance, and specific electro-optical behaviors.
The presence of the carboxylic acid group allows for the formation of hydrogen bonds, a key interaction in the self-assembly of molecules into ordered structures like those found in liquid crystals. tandfonline.comnih.gov The combination of fluorine substitution and hydrogen bonding capability makes fluorinated aromatic carboxylic acids versatile building blocks for the design of new functional materials. tandfonline.com Their applications are being explored in various domains, including liquid crystal displays (LCDs), organic electronics, and pharmaceuticals.
Research Significance and Potential Academic Contributions of 2,3-Difluoro-4-propoxybenzoic Acid
The specific substitution pattern of this compound—with two adjacent fluorine atoms and a propoxy group—is of particular interest to researchers. The position of the fluorine atoms on the benzene ring significantly influences the molecule's dipole moment and, consequently, the dielectric anisotropy of materials incorporating it. ieice.org This is a critical parameter in the performance of liquid crystal displays, as it affects the voltage required to switch the liquid crystal molecules. tandfonline.com
Research into fluorinated benzoic acids has shown that their addition to liquid crystal mixtures can be used to tune the physical properties of the resulting material. tandfonline.comtandfonline.com For instance, studies on various difluorobenzoic acids have demonstrated their ability to alter the dielectric anisotropy of hydrogen-bonded liquid crystals. ieice.org While direct research on this compound is not extensively published, the behavior of structurally similar compounds, such as 2,3-difluorobenzoic acid, suggests its potential to modulate the electro-optical properties of liquid crystal mixtures. ieice.org The propoxy group, an alkoxy chain, is a common feature in liquid crystal molecules, contributing to the formation of mesophases (the state of matter between liquid and solid).
The academic contribution of studying this compound lies in understanding the structure-property relationships in this class of compounds. By systematically investigating how the number and position of fluorine atoms, in combination with different alkoxy chains, affect the mesomorphic and electro-optical properties, researchers can develop a predictive framework for designing new liquid crystal materials with tailored characteristics for next-generation displays and other advanced optical applications.
Chemical and Physical Properties of this compound and Related Compounds
The following table summarizes key chemical and physical properties of this compound and its parent or related structures. Data for the title compound is often inferred from suppliers or calculated, highlighting the need for more extensive experimental characterization.
| Property | This compound | 2,3-Difluoro-4-hydroxybenzoic acid nih.gov | 4-Propoxybenzoic acid sigmaaldrich.comnih.gov |
| Molecular Formula | C₁₀H₁₀F₂O₃ | C₇H₄F₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | ~216.18 g/mol | 174.10 g/mol | 180.20 g/mol |
| IUPAC Name | This compound | 2,3-difluoro-4-hydroxybenzoic acid | 4-propoxybenzoic acid |
| Physical Form | Solid (predicted) | Solid | Liquid Crystal |
| Melting Point | Not available | Not available | 144-146 °C |
| Boiling Point | Not available | Not available | Not available |
| CAS Number | Not widely available | 185506-79-0 | 5438-19-7 |
Detailed Research Findings on the Impact of Fluorination
Research on hydrogen-bonded liquid crystals (HBLCs) has demonstrated the significant impact of incorporating fluorinated benzoic acids. A study on the physical properties of HBLC mixtures with various fluorinated benzoic acids revealed that the position and number of fluorine substituents are critical in determining the dielectric anisotropy (Δε) of the material. tandfonline.comtandfonline.com
For instance, the addition of difluorobenzoic acids to a host liquid crystal mixture can either increase or decrease the dielectric anisotropy depending on the substitution pattern. ieice.org Specifically, the study mentions that adding 2,3-difluorobenzoic acid can lead to a decrease in dielectric anisotropy. ieice.org This is attributed to the influence of the fluorine atoms on the direction of the molecule's dipole moment. tandfonline.com
The general findings from this area of research indicate that:
Tuning Dielectric Anisotropy: Fluorination is a powerful tool for tuning the dielectric anisotropy of liquid crystals. This is crucial for optimizing the performance of LCDs, as a higher positive Δε generally leads to a lower threshold voltage for switching. tandfonline.com
Impact on Elastic Constants: The addition of fluorinated benzoic acids also affects the elastic constants of the liquid crystal mixture, which in turn influences the switching speed and viewing angle of the display. tandfonline.comieice.org
Structure-Property Relationships: Systematic studies of different fluorinated isomers help in establishing clear structure-property relationships. This knowledge is vital for the rational design of new liquid crystal materials with specific, desired properties for advanced applications. researchgate.net
While specific data for this compound is not detailed in the available literature, the established trends for similar fluorinated benzoic acids provide a strong indication of its potential as a component in advanced liquid crystal formulations. Further research into this specific compound is warranted to fully elucidate its unique properties and potential applications.
Structure
3D Structure
Properties
CAS No. |
331245-89-7 |
|---|---|
Molecular Formula |
C10H10F2O3 |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2,3-difluoro-4-propoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4H,2,5H2,1H3,(H,13,14) |
InChI Key |
YGMKCOGPRFCKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,3 Difluoro 4 Propoxybenzoic Acid
Strategies for Carbon-Fluorine Bond Formation and Functionalization
The creation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry, owing to the unique properties these bonds impart to molecules. wikipedia.org The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This strength is attributed to the high electronegativity of fluorine, which creates a significant polarity in the C-F bond. wikipedia.org
In the context of synthesizing difluorinated aromatic compounds like 2,3-Difluoro-4-propoxybenzoic acid, several strategies for C-F bond formation are employed. Transition metal-mediated fluorination, particularly with palladium, has been a significant area of research. nih.gov A general mechanism involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond. nih.gov
Nucleophilic aromatic substitution (SNAr) also presents a viable, albeit more limited, pathway for introducing fluorine atoms. youtube.com This method typically requires high reaction temperatures and is dependent on the electronic nature of the starting material. youtube.com Electrophilic fluorination, using reagents like N-fluoropyridinium salts, offers another route for C-F bond formation. harvard.eduresearchgate.net The reactivity of these reagents can be fine-tuned by modifying the pyridine (B92270) ring. researchgate.net
Alkylation Reactions for Propoxy Group Introduction
The introduction of the propoxy group onto the difluorinated aromatic ring is typically achieved through a Williamson ether synthesis. This reaction involves the alkylation of a difluorophenol with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base.
A common precursor for this step is 2,3-difluorophenol (B1222669). The reaction of 2,3-difluorophenol with a propylating agent, like 1-bromopropane, and a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF) or acetone, yields 1,2-difluoro-3-propoxybenzene. a2bchem.comsigmaaldrich.com
Table 1: Alkylation Reaction for Propoxy Group Introduction
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| 2,3-Difluorophenol | 1-Bromopropane | Potassium Carbonate | N,N-Dimethylformamide | 1,2-Difluoro-3-propoxybenzene |
Carboxylation and Benzoic Acid Formation
The final key step in the synthesis is the introduction of the carboxylic acid group to form the benzoic acid derivative. This is often accomplished through the carboxylation of an organometallic intermediate. One common method involves the lithiation of the aromatic ring followed by quenching with carbon dioxide. For instance, 1,2-difluoro-4-propoxybenzene (B8587949) can be treated with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) to generate an aryllithium species. semanticscholar.org This intermediate then reacts with solid carbon dioxide (dry ice) to yield the corresponding benzoic acid upon acidic workup.
Another approach involves the oxidation of a methyl group if the synthesis starts from a precursor containing a toluene (B28343) moiety. However, for the synthesis of this compound, the direct carboxylation of the difluoropropoxybenzene intermediate is a more direct route. The process of converting a similar compound, methyl p-hydroxybenzoate, to its corresponding acid involves saponification with a base like sodium hydroxide (B78521) followed by acidification. google.com
Mechanochemical Synthesis Approaches for this compound
Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govacs.org This approach, often utilizing ball milling, can lead to faster reaction times and higher yields. nih.gov While specific literature detailing the complete mechanochemical synthesis of this compound is limited, the principles can be applied to its formation.
For instance, the formation of fluorinated compounds and Schiff bases has been successfully demonstrated using mechanochemical methods. nih.gov It is conceivable that the alkylation of 2,3-difluorophenol and subsequent carboxylation could be adapted to a mechanochemical process. This would involve grinding the reactants together, possibly with a catalytic amount of a liquid or solid additive, to facilitate the reaction. acs.org The development of such a method could offer a greener and more scalable route to the target compound. nih.gov
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the equivalents of reagents used. researchgate.netscielo.br
For the alkylation step, screening different bases and solvents can significantly impact the reaction efficiency. Similarly, in the carboxylation step, the temperature control during lithiation is critical to prevent side reactions.
Isolation and purification of the final product typically involve standard laboratory techniques. After the reaction is complete, the mixture is usually subjected to an aqueous workup to remove inorganic salts and other water-soluble impurities. The crude product can then be extracted into an organic solvent. google.com Further purification is often achieved through recrystallization, column chromatography, or preparative thin-layer chromatography to obtain the pure this compound. google.com
Advanced Spectroscopic Characterization of 2,3 Difluoro 4 Propoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2,3-Difluoro-4-propoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of the atomic arrangement.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the this compound molecule. The chemical shifts, integration values, and splitting patterns (multiplicity) of the signals would reveal the electronic environment and connectivity of the protons.
The expected ¹H NMR spectrum would show distinct signals for the protons of the propoxy group—specifically the terminal methyl (CH₃), the adjacent methylene (B1212753) (CH₂), and the oxygen-linked methylene (OCH₂) groups. Each of these would exhibit characteristic chemical shifts and coupling patterns. Additionally, signals corresponding to the aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxylic acid group would be observed. The acidic proton is typically a broad singlet, while the aromatic protons' shifts and multiplicities would be influenced by the fluorine and propoxy substituents.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | O-CH₂-CH₂-CH₃ |
| Data not available | Data not available | Data not available | O-CH₂-CH₂-CH₃ |
| Data not available | Data not available | Data not available | O-CH₂-CH₂-CH₃ |
| Data not available | Data not available | Data not available | COOH |
Note: This table is a representation of expected signals. No experimental data was found in the public domain.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of an organic molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.
The ¹³C NMR spectrum would be expected to display signals for the three carbons of the propoxy group, the six carbons of the aromatic ring, and the carbon of the carboxyl group. The chemical shifts of the aromatic carbons would be significantly influenced by the carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | C=O |
| Data not available | Aromatic C-F |
| Data not available | Aromatic C-F |
| Data not available | Aromatic C-O |
| Data not available | Aromatic C-COOH |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
| Data not available | O-CH₂ |
| Data not available | CH₂ |
| Data not available | CH₃ |
Note: This table is a representation of expected signals. No experimental data was found in the public domain.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It provides information on the number and electronic environment of the fluorine atoms in a molecule.
For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-2 and C-3 positions of the benzene ring. The chemical shifts of these signals would be indicative of their specific positions relative to the other substituents. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to nearby protons (H-F coupling) would provide valuable structural information.
Table 3: Expected ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| Data not available | Data not available | F at C-2 |
| Data not available | Data not available | F at C-3 |
Note: This table is a representation of expected signals. No experimental data was found in the public domain.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a functional group fingerprint of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band for the carbonyl group, C-H stretching bands for the aromatic ring and the alkyl chain of the propoxy group, C-O stretching bands for the ether and carboxylic acid functionalities, and C-F stretching bands.
Table 4: Expected FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| Data not available | O-H stretch (Carboxylic acid) |
| Data not available | C-H stretch (Aromatic) |
| Data not available | C-H stretch (Aliphatic) |
| Data not available | C=O stretch (Carboxylic acid) |
| Data not available | C=C stretch (Aromatic) |
| Data not available | C-O stretch (Ether & Carboxylic acid) |
| Data not available | C-F stretch |
Note: This table is a representation of expected vibrational modes. No experimental data was found in the public domain.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR.
In the Raman spectrum of this compound, strong signals would be expected for the symmetric vibrations of the aromatic ring. The C=C stretching of the benzene ring and the C-F bonds would also produce characteristic Raman shifts. The C=O stretching vibration, while visible, is typically weaker in Raman than in IR spectra.
Table 5: Expected Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| Data not available | Aromatic Ring Breathing |
| Data not available | C=C stretch (Aromatic) |
| Data not available | C-H stretch (Aromatic/Aliphatic) |
| Data not available | C-F stretch |
Note: This table is a representation of expected vibrational modes. No experimental data was found in the public domain.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental data regarding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, including its maximum absorption wavelength (λmax), are not extensively available in the public domain. This analytical technique is fundamental in determining the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands in the UV-Vis region are typically influenced by the π-electron system of the benzene ring and the electronic effects of its substituents. The fluorine and propoxy groups, along with the carboxylic acid function, would be expected to modulate the energy of these transitions. Further research is required to characterize its specific UV-Vis spectral properties.
Fluorescence Spectroscopy and Quantum Yield Studies
Information on the fluorescence properties and quantum yield of this compound is not readily found in scientific literature. Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. The fluorescence quantum yield, a measure of the efficiency of this emission process, is a critical parameter in assessing the potential of a compound for applications such as fluorescent probes or markers. The presence of difluoro-substituents can sometimes enhance fluorescence, but without experimental data, the emissive behavior of this specific compound remains uncharacterized.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including retention times and detailed fragmentation patterns for this compound, are not available in published research. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In a hypothetical GC-MS analysis, the fragmentation of the parent ion would likely involve characteristic losses of the propoxy group, the carboxylic acid moiety, and potentially fluorine atoms, providing structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
There is a lack of specific high-resolution mass spectrometry (HRMS) data for this compound in the available scientific databases. HRMS is crucial for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This technique would be invaluable for confirming the molecular formula of this compound (C₁₀H₁₀F₂O₃) and distinguishing it from other isobaric compounds.
Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Propoxybenzoic Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction.
Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation, which is the interaction between electrons that is not included in mean-field theories like Hartree-Fock. researchgate.net MP2, or second-order Møller-Plesset theory, is the most common level of MP theory and offers a significant improvement in accuracy over Hartree-Fock by including the leading term for electron correlation energy. sigmaaldrich.com
Applying MP2 calculations to 2,3-Difluoro-4-propoxybenzoic acid would provide a more accurate description of its electronic energy and properties that are sensitive to electron correlation effects. However, MP2 is computationally more demanding than DFT or Hartree-Fock methods. sigmaaldrich.comnih.gov While it is a standard method for small to medium-sized molecules, published MP2-level computational data specific to this compound were not found in the reviewed literature.
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It provides a reasonable first approximation of molecular orbitals and ground-state energy but neglects electron correlation. researchgate.net For molecules like this compound, HF calculations can serve as a starting point for more advanced calculations (like MP2) and provide basic insights into the electronic structure. researchgate.net
Semi-empirical methods, which are based on the HF formalism but include parameters derived from experimental data, offer a faster, though less accurate, computational alternative. These methods are suitable for very large molecules or for preliminary, high-throughput screening. Although these methods are well-established, specific computational studies detailing their application to this compound are not present in the available literature.
Molecular Conformation and Conformational Landscape Analysis
The presence of the flexible propoxy group and the rotatable carboxylic acid group means that this compound can exist in multiple conformations. Conformational analysis involves identifying these different spatial arrangements (conformers) and determining their relative energies to understand the molecule's flexibility and the probabilities of it adopting various shapes.
A thorough conformational landscape analysis would involve systematically rotating the key dihedral angles—specifically around the C-O bonds of the propoxy group and the C-C bond connecting the carboxylic acid to the aromatic ring. Quantum chemical methods like DFT are then used to calculate the energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such studies are crucial as the conformation can significantly influence a molecule's physical properties and biological activity. For instance, studies on similar molecules like 2-Fluoro-4-Hydroxy Benzoic Acid have shown that multiple conformers can be observed and interconverted. researchgate.netmdpi.com However, a detailed conformational analysis for this compound has not been specifically reported in the surveyed scientific literature.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide valuable descriptors based on the molecule's molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Charge Distribution and Electrostatic Potential (ESP) Mapping
Theoretical calculations are instrumental in elucidating the distribution of electrons within the this compound molecule, which in turn governs its reactivity and intermolecular interactions. The arrangement of atoms and functional groups—specifically the electron-withdrawing fluorine atoms and the electron-donating propoxy group attached to the benzene (B151609) ring, alongside the carboxylic acid moiety—creates a distinct electronic landscape.
The Molecular Electrostatic Potential (MEP) map is a key output of these calculations, visualizing the electrostatic potential on the electron density surface. For this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the carboxyl group and the fluorine atoms. These areas represent regions of high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating electron-deficient areas susceptible to nucleophilic attack.
Characterization of Carbon-Fluorine Bond Polarity and Strength
The carbon-fluorine (C-F) bond is a defining feature of organofluorine compounds and possesses unique characteristics. Due to the high electronegativity of fluorine, the C-F bond is highly polar, with a significant partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom. This high polarity contributes to a strong electrostatic attraction, making the C-F bond one of the strongest single bonds in organic chemistry.
In this compound, the two C-F bonds on the aromatic ring are expected to exhibit these properties. Theoretical calculations on related fluorinated aromatic compounds allow for the quantification of bond lengths and strengths. It is anticipated that the C-F bond lengths in this molecule would be shorter than typical carbon-halogen bonds due to the strong attraction between the carbon and fluorine nuclei.
Vibrational Frequency Calculations and Spectroscopic Assignment Support
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. Computational methods, particularly DFT, are invaluable for calculating the vibrational frequencies of a molecule in its optimized geometric state. These calculated frequencies can then be used to aid in the assignment of experimental spectra.
For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of various vibrational modes. Key expected vibrations include:
O-H stretching: A broad band characteristic of the carboxylic acid hydroxyl group, often observed in the region of 2500-3300 cm⁻¹, indicative of hydrogen bonding.
C=O stretching: A strong absorption peak typically found around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
C-F stretching: Strong bands in the fingerprint region, generally between 1000 and 1400 cm⁻¹, are characteristic of the carbon-fluorine bonds.
C-O stretching: Vibrations associated with the ether linkage of the propoxy group and the C-O bond of the carboxylic acid.
Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
Studies on similar molecules, such as 4-hydroxybenzoic acid nih.gov and 2,4-dihydroxybenzoic acid sigmaaldrich.com, have demonstrated the accuracy of DFT calculations (e.g., using the B3LYP functional) in predicting vibrational spectra. These studies show a good correlation between calculated and experimental frequencies, allowing for confident assignment of the observed spectral bands.
Table 1: Predicted Characteristic Vibrational Modes for this compound (Hypothetical)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Alkyl & Aromatic) | 2850-3100 | Medium to Weak |
| C=O stretch (Carboxylic Acid) | 1680-1740 | Strong |
| C=C stretch (Aromatic) | 1400-1600 | Medium to Weak |
| C-F stretch | 1100-1350 | Strong |
| C-O stretch (Ether & Acid) | 1000-1300 | Medium |
| O-H bend (Carboxylic Acid) | 1210-1440 | Medium |
Note: This table is based on general spectroscopic principles and data from analogous compounds. The actual frequencies for this compound would require specific computational analysis.
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state structure and bulk properties of this compound are largely dictated by intermolecular interactions, with hydrogen bonding playing a predominant role. Like other carboxylic acids, this molecule is expected to form strong hydrogen-bonded dimers. In these dimers, the carboxyl groups of two molecules associate through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif.
Computational and experimental studies on 4-n-propyloxybenzoic acid have confirmed the presence of such cyclic dimers in the gaseous and solid states. nih.gov The formation of these dimers has a significant impact on the vibrational spectra, particularly the O-H and C=O stretching modes. The O-H stretching frequency is typically red-shifted (lowered) and broadened upon dimerization, while the C=O stretching frequency may also be affected.
Crystallographic and Solid State Structural Elucidation of 2,3 Difluoro 4 Propoxybenzoic Acid
Crystal Packing and Supramolecular Assembly
The way individual molecules of 2,3-Difluoro-4-propoxybenzoic acid arrange themselves in the crystal lattice is defined by its crystal packing and supramolecular assembly. This is governed by a variety of intermolecular forces.
For carboxylic acids, the most prominent interaction is typically the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules form a characteristic R²₂(8) ring motif. It is highly probable that this compound would also exhibit this dimeric structure.
Beyond this primary interaction, the fluorine and propoxy substituents would play a crucial role in the extended solid-state architecture. Potential interactions could include:
C-H···O and C-H···F hydrogen bonds: The alkyl chain of the propoxy group and the aromatic C-H groups could act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid or the fluorine atoms.
π-π stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.
Halogen bonding: Although less common for fluorine, the possibility of F···F or F···O interactions cannot be entirely ruled out.
Understanding these interactions is key to predicting and controlling the solid-state properties of the material.
Polymorphism and Solid-State Phase Behavior
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on related fluorinated benzoic acids have revealed the existence of conformational polymorphism, where different crystal forms arise from different molecular conformations.
Currently, there are no published studies on the polymorphism of this compound. Investigating its solid-state phase behavior would involve techniques such as differential scanning calorimetry (DSC) to identify phase transitions and variable-temperature X-ray powder diffraction (VT-XRPD) to characterize different crystalline forms at various temperatures. Such studies are crucial for applications where the physical form of the compound is critical.
Advanced Materials Science Applications of 2,3 Difluoro 4 Propoxybenzoic Acid and Its Derivatives
Development as Liquid Crystalline Materials
Derivatives of 2,3-Difluoro-4-propoxybenzoic acid are primarily developed for their application as components in liquid crystal mixtures. The presence and positioning of the two fluorine atoms ortho to each other on the benzene (B151609) ring drastically modify the molecule's electronic properties, polarity, and steric interactions. These modifications are instrumental in influencing the macroscopic properties of the resulting liquid crystal phases, such as their thermal stability, optical anisotropy, and dielectric behavior, which are critical for display and photonic applications. nih.govmdpi.com
The formation of liquid crystal phases (mesophases) in derivatives of this compound is strongly influenced by its molecular structure. The benzoic acid group facilitates the formation of hydrogen-bonded dimers, a common mechanism for creating the elongated, rod-like supramolecular structures necessary for liquid crystallinity. nih.govresearchgate.net The stability and type of mesophase are then modulated by the other molecular features.
For example, research on other 4-alkoxybenzoic acids demonstrates a clear trend where shorter alkyl chains favor nematic phases, while longer chains (typically seven carbons or more) tend to induce smectic phases. researchgate.netderpharmachemica.com The introduction of lateral fluorine atoms, as in this compound derivatives, would be expected to enhance the stability of the nematic phase. biointerfaceresearch.com
Table 1: Representative Mesophase Behavior of Laterally Fluorinated Liquid Crystals This table presents typical data for analogous compounds to illustrate the expected effects, as specific data for this compound derivatives is not available in the cited literature.
| Compound Type | Typical Mesophase | Effect of Lateral Fluorination | Reference |
|---|---|---|---|
| Difluorinated Phenyl Derivatives | Nematic, Smectic B | Enhances nematic phase stability, reduces melting point | biointerfaceresearch.comresearchgate.net |
| 4-Alkoxybenzoic Acids | Nematic, Smectic C | Longer alkoxy chains stabilize smectic phases | nih.govresearchgate.net |
| Difluorinated Biphenyls | Nematic | High clearing temperatures (>100 °C) | researchgate.net |
Birefringence (Δn), or optical anisotropy, is a critical property for liquid crystal displays, as it governs the phase retardation of light. It is defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. iphy.ac.cn High birefringence is particularly advantageous for applications requiring fast response times, as it allows for the use of thinner liquid crystal cells. mdpi.commdpi.com
The molecular structure of this compound derivatives is designed to achieve significant birefringence. The key contributor is the anisotropy of the molecular polarizability, which arises from the conjugated π-electron system of the benzene ring. mdpi.com While the introduction of lateral fluorine atoms can sometimes slightly decrease birefringence by disrupting this conjugation, their electronic effects often compensate. In many fluorinated tolane and benzoxazole-based liquid crystals, high birefringence values (Δn > 0.4 or even > 0.6) have been reported. researchgate.net For instance, certain fluorinated isothiocyanato nematic compounds exhibit high optical birefringence (Δn > 0.2). researchgate.net There is often a strong correlation observed between dielectric anisotropy in the microwave region and optical birefringence. researchgate.net
Table 2: Typical Birefringence Values for High-Performance Liquid Crystals Illustrative data from related compound classes.
| Liquid Crystal Class | Typical Birefringence (Δn) | Key Structural Feature | Reference |
|---|---|---|---|
| Phenyl-Tolane Derivatives | ~0.35 | Tolane core, difluoro substitutions | researchgate.net |
| Benzoxazole Derivatives | 0.42 - 0.53 | Benzoxazole core, ethynyl (B1212043) linkage | mdpi.comresearchgate.net |
| Isothiocyanato Biphenyls | > 0.2 | Isothiocyanate group, difluoro substitutions | researchgate.net |
| Tolane-Based LCs | 0.63 - 0.75 | Tolane core, ethyl substitution | researchgate.net |
The degree of long-range orientational order in a liquid crystal is quantified by the order parameter, S. It describes how well the long axes of the molecules are aligned with a common direction, known as the director. The value of S ranges from 1 for a perfectly ordered crystalline state to 0 for a completely disordered isotropic liquid. icm.edu.pl The macroscopic properties of a liquid crystal, including its birefringence and dielectric anisotropy, are directly dependent on this order parameter. nih.govnih.gov
NMR spectroscopy is a powerful technique for directly measuring the orientational order at a molecular level in fluorinated liquid crystals. nih.govmdpi.com Optical methods, which measure birefringence as a function of temperature, can also be used to determine the order parameter, as birefringence is approximately proportional to S. researchgate.neticm.edu.pl
For all nematic liquid crystals, the order parameter S is temperature-dependent, decreasing as the temperature rises and abruptly dropping to zero at the clearing point (the transition to the isotropic phase). icm.edu.pl The specific molecular structure, including the nature of the rigid core and the length of the alkyl chains, influences the absolute value of S. icm.edu.plresearchgate.net In ionic liquid crystals, S values have been found to be lower than in conventional non-ionic liquid crystals. mdpi.com
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. iphy.ac.cnnih.gov Its sign and magnitude are critical for the operation of liquid crystal displays, as they determine how the molecules will orient in an applied electric field. A positive Δε means the molecules align parallel to the field, while a negative Δε causes them to align perpendicularly. nih.gov
The development of fast-switching liquid crystal displays is crucial for eliminating motion blur and enabling technologies like field-sequential color. The switching speed of a liquid crystal is primarily dependent on its rotational viscosity (γ₁) and the cell gap (d), with faster response times achieved with low viscosity and high birefringence (which allows for a smaller cell gap). mdpi.com
Role as Intermediate and Building Block in Organic Synthesis
Beyond its direct use in liquid crystal mixtures after derivatization, this compound is a valuable intermediate and building block in organic synthesis. Its structure contains a carboxylic acid functional group, which is a versatile handle for a variety of chemical transformations, most notably esterification. nih.gov
In the synthesis of advanced materials, this acid can be reacted with different alcohol-containing mesogenic cores (such as substituted phenols, biphenols, or phenyl-tolanes) to create more complex, high-performance liquid crystal molecules. The general synthetic route involves a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an ester linkage. nih.gov This modular approach allows chemists to systematically combine different structural units to fine-tune the final properties of the material. The 2,3-difluoro-4-propoxybenzoyl group acts as a terminal wing that imparts specific properties, such as negative dielectric anisotropy and modified phase behavior, to the final, larger mesogenic molecule. derpharmachemica.com
Table of Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Core Subject / Synthesis Intermediate |
| 4-alkoxybenzoic acids | Analogous Liquid Crystal Precursors |
| Dicyclohexylcarbodiimide (DCC) | Chemical Reagent (Coupling Agent) |
| Laterally Difluorinated Phenyl-Tolanes | Analogous Liquid Crystal Compounds |
| Fluorinated Isothiocyanato Nematics | Analogous Liquid Crystal Compounds |
| Benzoxazole-terminated Liquid Crystals | Analogous Liquid Crystal Compounds |
Self-Assembly Processes and Supramolecular Architectures
The self-assembly of this compound and its derivatives is a process governed by a combination of directional, non-covalent interactions. These interactions, primarily hydrogen bonding and the influence of fluorinated substituents, dictate the formation of ordered supramolecular structures, particularly liquid crystalline phases. The molecular design, featuring a rigid phenyl ring, a hydrogen-bonding carboxylic acid group, a flexible propoxy chain, and electron-withdrawing fluorine atoms, provides a foundation for complex self-organizational behavior.
A primary mechanism for the self-assembly of benzoic acid derivatives is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate to create a stable, more elongated, and rigid supramolecular unit. This dimerization is a critical initial step that promotes the formation of liquid crystalline phases, as these new, larger entities are more likely to exhibit the anisotropic packing required for mesophase formation. cadrek12.org The presence of fluorine atoms on the benzoic acid core significantly modulates these intermolecular interactions.
Research on analogous compounds, such as 4-alkoxy-3-fluorobenzoic acids and 4-alkoxy-2,3-difluorobenzoic acids, reveals that lateral fluorine substitution plays a crucial role in defining the mesomorphic properties. nih.gov The introduction of fluorine can alter the melting points and the stability of various liquid crystal phases. For instance, studies on fluorinated benzoic acids have shown that these substitutions can lead to the emergence of polar nematic phases and can influence the dielectric anisotropy of the material. tandfonline.comresearchgate.net
In the case of this compound, the two fluorine atoms adjacent to the propoxy group are expected to have a pronounced effect on the molecule's conformation and electronic properties. This, in turn, influences how the molecules pack in the solid state and in liquid crystalline phases. Investigations into hydrogen-bonded liquid crystals (HBLCs) formed from fluorinated benzoic acids demonstrate that the position and number of fluorine substituents are key determinants of the resulting physical properties. nih.govieice.org For example, mixtures containing benzoic acids with a bilateral fluorine substituent have been shown to exhibit both Smectic A (SmA) and Smectic C (SmC) phases. nih.gov
The interplay between the hydrogen bonding of the carboxylic acids, the steric and electronic effects of the difluoro substitutions, and the van der Waals interactions of the propoxy chains leads to the formation of distinct supramolecular architectures. These can range from nematic phases, where the molecules have long-range orientational order, to more ordered smectic phases, where the molecules are also arranged in layers.
| Compound Family | Observed Mesophases | Key Findings |
| 4-alkoxy-3-fluorobenzoic acid derivatives | Nematic, Smectic A | Unilateral fluorine substitution influences mesophase type and stability. nih.gov |
| 4-alkoxy-2,3-difluorobenzoic acid derivatives | Smectic A, Smectic C | Bilateral fluorine substitution promotes higher-order smectic phases. nih.gov |
| 3- and 4-n-alkanoyloxy benzoic acids | Smectic | The position of the ester moiety significantly impacts the stability of the mesophase. nih.gov |
| Property | Influence of Fluorine Substitution |
| Dielectric Anisotropy | Can be increased or decreased depending on the position of the fluorine atom(s). ieice.orgtandfonline.com |
| Mesophase Stability | The temperature range of the liquid crystal phase can be expanded. nih.gov |
| Phase Type | Can induce the formation of different mesophases, including polar nematic phases. nih.govtandfonline.com |
Derivatization and Structure Property Relationship Studies of 2,3 Difluoro 4 Propoxybenzoic Acid
Synthesis of Analogs with Modified Propoxy Chains
The synthesis of analogs of 2,3-difluoro-4-propoxybenzoic acid with variations in the alkoxy chain is a fundamental strategy to fine-tune the physical properties of resulting materials. A primary precursor for these syntheses is 2,3-difluoro-4-hydroxybenzoic acid. biosynth.comchemicalbook.com This starting material allows for the introduction of various alkyl chains via Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., 1-bromobutane (B133212) for a butoxy chain or 1-iodohexane (B118524) for a hexyloxy chain) to yield the desired 4-alkoxy derivative.
While specific literature on modifying the propoxy chain of this compound is not abundant, the general synthesis of similar 4-alkoxybenzoic acids is well-established. For instance, the synthesis of 4-(decyloxy)benzoic acid for liquid crystal studies demonstrates this common synthetic route. nih.gov The length and branching of the alkyl chain are critical determinants of the melting point and the mesomorphic (liquid crystalline) behavior of the final compounds. Longer, linear alkyl chains generally promote the formation of smectic or nematic liquid crystal phases. nih.gov
A related synthetic approach involves the modification of the propoxy group itself on a pre-existing molecule, for example, through selective ether cleavage followed by re-alkylation, though this is a more complex and less common route than synthesis from the hydroxy-precursor.
Exploration of Isomeric Difluoro-Propoxybenzoic Acids
The isomeric relationship between different difluoro-propoxybenzoic acids plays a crucial role in determining their molecular shape, dipole moment, and packing ability in the solid or liquid crystalline state. The specific placement of the two fluorine atoms and the propoxy group on the benzene (B151609) ring significantly alters the compound's properties.
2,5-Difluoro-4-propoxybenzoic acid and 2,6-Difluoro-3-propoxybenzoic acid are two important isomers of the title compound. sigmaaldrich.comsigmaaldrich.comimmograf.com The synthesis of these isomers typically starts from differently substituted precursors. For example, the synthesis of 2,5-difluoro-4-propoxybenzoic acid could begin with 2,5-difluoro-4-nitrobenzoic acid, where the nitro group is reduced to an amino group, followed by diazotization and subsequent reactions to introduce the propoxy group. google.com
The synthesis of 2,6-difluoro-3-propoxybenzoic acid would follow a different pathway, potentially starting from 1,2,3-trichlorobenzene. Through a series of steps including partial fluorine exchange, selective reduction, and amination, 2,6-difluoroaniline (B139000) can be produced. google.com This intermediate can then be further functionalized to introduce the propoxy and carboxylic acid groups. A more direct route involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzoic acid, which can then be appropriately substituted. chemicalbook.com
The difference in substitution patterns has a significant impact on material properties. For instance, studies on halo-substituted benzoic acids show that the position of the halogen substituent (ortho, meta, or para) dramatically influences the thermal stability of hydrogen-bonded liquid crystals. rsc.org Para-substituted compounds tend to exhibit the highest mesomorphic stability due to an enhanced longitudinal dipole moment, while ortho-substituents can disrupt co-planarity, and meta-substituents can lead to molecular broadening. rsc.org
Table 1: Comparison of Isomeric Difluoro-Propoxybenzoic Acids
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| 2,5-Difluoro-4-propoxybenzoic acid | 2586127-09-3 | C₁₀H₁₀F₂O₃ | Fluorine atoms are para and meta to the carboxyl group. |
| 2,6-Difluoro-3-propoxybenzoic acid | 2484889-17-8 | C₁₀H₁₀F₂O₃ | Fluorine atoms are both ortho to the carboxyl group. |
Systematic Variations in Aromatic Ring Substitution Patterns
Systematic variation of the substituents on the aromatic ring of difluoro-propoxybenzoic acids is a powerful tool for tuning their properties for specific applications. Beyond altering the position of the fluorine and propoxy groups, introducing other functional groups can further modify the electronic nature, polarity, and steric profile of the molecule.
For example, the introduction of a nitro group (NO₂), as seen in 2,5-difluoro-4-nitrobenzoic acid, creates a strongly electron-withdrawing character on the ring. google.com Conversely, a methoxy (B1213986) group (OCH₃), as in 2,6-difluoro-4-methoxybenzoic acid, acts as an electron-donating group. globalscientificjournal.com These electronic effects influence the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the intermolecular interactions that govern crystal packing and liquid crystal phase formation.
The synthesis of these varied substitution patterns often requires multi-step procedures. For instance, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid involves nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. semanticscholar.org Such synthetic routes offer access to a wide range of polysubstituted benzoic acids.
In the context of liquid crystals, lateral fluoro substituents are known to reduce transition temperatures and can enhance negative dielectric anisotropy. biointerfaceresearch.com The strategic placement of fluorine atoms is crucial; studies on fluorinated triphenylene (B110318) derivatives have shown that a minimum number of fluorine atoms, placed at specific positions, are required to induce a mesophase. rsc.org
Table 2: Examples of Substituted Difluorobenzoic Acids
| Compound Name | CAS Number | Molecular Formula | Additional Substituent |
| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | C₇H₃F₂NO₄ | Nitro (NO₂) |
| 2,6-Difluoro-4-methoxybenzoic acid | 123843-65-2 | C₈H₆F₂O₃ | Methoxy (OCH₃) |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | N/A | C₇H₃ClF₂O₃ | Chloro (Cl), Hydroxy (OH) |
Ester and Amide Derivatives for Functionalization
The carboxylic acid group of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions allow for the coupling of the benzoic acid core to other molecular fragments, leading to a vast array of functional materials.
Esterification is frequently employed in the synthesis of liquid crystals. The Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common method. wpmucdn.com For example, this compound can be reacted with various phenols or aliphatic alcohols to create calamitic (rod-shaped) liquid crystals. The choice of the alcohol component is critical for determining the final properties of the mesogen. For instance, attaching a biphenyl (B1667301) or another rigid core via an ester linkage can significantly enhance the thermal range of the liquid crystal phase.
Amide synthesis provides another route to functional materials. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with a primary or secondary amine to form a stable amide bond. This method is used to create a diverse range of compounds, including polymers and biologically active molecules. General procedures for amide formation from benzoic acids often involve reacting the acid with an aniline (B41778) derivative in the presence of a base like sodium carbonate. globalscientificjournal.com
These ester and amide derivatives are not just simple extensions of the core molecule; the linkage group itself influences the electronic properties, conformation, and potential for hydrogen bonding, all of which are critical for material performance.
Correlation of Structural Modifications with Material Performance
The introduction of fluorine atoms has several pronounced effects. Due to the high electronegativity of fluorine, the C-F bond is highly polar, which can significantly alter the dielectric anisotropy of a liquid crystal molecule. researchgate.net Lateral fluorine substitution, as in the 2- and 3-positions of the title compound, is known to lower melting points and can suppress the formation of more ordered smectic phases, thereby broadening the useful nematic phase range. nih.gov This is a desirable feature for many display applications. Furthermore, the strategic placement of fluorine can influence intermolecular interactions, which are fundamental to the formation and stability of liquid crystal phases. rsc.org
The length of the alkoxy chain (e.g., propoxy) also plays a vital role. In many homologous series of liquid crystals, increasing the chain length tends to stabilize smectic phases over nematic phases. The flexibility of the chain affects how the molecules pack and slide past one another. Studies on n-alkanoyloxy benzoic acids have shown that as the side chain length increases, a red shift can be observed in their photoluminescence spectra. nih.gov
Table 3: Structure-Property Relationships in Benzoic Acid-Based Liquid Crystals
| Structural Modification | Effect on Liquid Crystal Properties | Rationale |
| Lateral Fluorine Substitution | Lowers melting point, can broaden nematic range, affects dielectric anisotropy. biointerfaceresearch.comnih.gov | Steric effects disrupt crystal packing; polar C-F bond alters molecular dipole. rsc.orgresearchgate.net |
| Increased Alkyl Chain Length | Tends to stabilize smectic phases, affects transition temperatures. nih.gov | Increased van der Waals interactions between chains promote layered structures. |
| Para vs. Meta/Ortho Substitution | Para-substitution generally leads to higher mesophase stability. rsc.org | Results in a more linear molecular shape, enhancing geometric anisotropy. rsc.org |
| Ester Linkage | Extends the rigid core, often increasing the clearing point (nematic to isotropic transition). | Increases the overall length-to-breadth ratio of the molecule. |
Specialized Characterization Techniques for Functional Materials
Polarizing Optical Microscopy (POM) for Liquid Crystal Phase Identification
Polarizing Optical Microscopy (POM) is an indispensable tool for the initial identification and characterization of liquid crystalline phases. This technique utilizes polarized light to reveal the anisotropic nature of liquid crystals, which gives rise to characteristic textures that act as fingerprints for different mesophases (e.g., nematic, smectic, and cholesteric). When a liquid crystalline sample is placed between two crossed polarizers, the birefringent nature of the material rotates the plane of polarized light, allowing it to pass through the second polarizer (analyzer) and create an image. The textures observed are dependent on the molecular arrangement within the liquid crystal phase.
Table 1: Expected Liquid Crystal Phases and Their Characteristic POM Textures
| Liquid Crystal Phase | Characteristic Textures |
| Nematic | Schlieren, Marbled, Thread-like |
| Smectic A | Focal-conic fan, Homeotropic |
| Smectic C | Broken focal-conic, Schlieren |
Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. researchgate.net In the study of liquid crystals, DSC is crucial for determining the temperatures and enthalpy changes (ΔH) of transitions between crystalline, liquid crystalline, and isotropic liquid phases. These thermodynamic parameters provide valuable information about the stability and nature of the different phases.
For a compound like 2,3-Difluoro-4-propoxybenzoic acid, a typical DSC thermogram on heating would be expected to show at least two endothermic peaks. The first peak, at a lower temperature, would correspond to the melting from the crystalline solid to a liquid crystalline phase (e.g., nematic or smectic). The second peak, at a higher temperature, would represent the transition from the liquid crystalline phase to the isotropic liquid, a point known as the clearing temperature. The enthalpy of the crystal-to-mesophase transition is typically much larger than that of the mesophase-to-isotropic transition, reflecting the greater change in molecular order.
Studies on the homologous series of 4-n-alkyloxybenzoic acids have provided detailed thermodynamic data for their phase transitions. acs.org This data serves as a useful reference for what might be expected for this compound. The introduction of fluorine atoms can influence the transition temperatures and enthalpies due to changes in intermolecular interactions and molecular packing.
Table 2: Illustrative Phase Transition Data for 4-n-Alkoxybenzoic Acids from DSC
| Compound | Melting Point (°C) | Clearing Point (°C) | ΔH_melting (kJ/mol) | ΔH_clearing (kJ/mol) |
| 4-Propoxybenzoic acid | 144-146 | - | - | - |
| 4-Butoxybenzoic acid | ~147 | ~161 | - | - |
| 4-Pentyloxybenzoic acid | ~135 | ~154 | - | - |
| 4-Hexyloxybenzoic acid | ~140 | ~154 | - | - |
Wide-Angle X-ray Diffraction (WAXD) for Molecular Ordering in Soft Materials
Wide-Angle X-ray Diffraction (WAXD) is a critical technique for probing the molecular-level organization within soft materials like liquid crystals. mdpi.com While POM can identify the presence of a mesophase, WAXD provides quantitative information about the degree of molecular order and the arrangement of molecules. In a WAXD experiment, a beam of X-rays is directed at the sample, and the resulting diffraction pattern is recorded. The positions and shapes of the diffraction peaks provide information about the length scales of order within the material.
For a nematic phase, the WAXD pattern typically consists of a diffuse outer ring, which corresponds to the average distance between neighboring molecules (short-range positional order), and sometimes, in aligned samples, two diffuse arcs in the small-angle region, indicating the orientational order of the long molecular axes. In the more ordered smectic phases, sharp, quasi-Bragg peaks are observed in the small-angle region, corresponding to the layer spacing (d-spacing) of the smectic structure. The diffuse wide-angle scattering, similar to that of a liquid, is retained, indicating the lack of long-range positional order within the layers.
For this compound, if it forms a smectic phase, WAXD would be essential to determine the layer spacing. This information, combined with the estimated molecular length, can help to elucidate the nature of the molecular packing within the layers (e.g., tilted or interdigitated arrangements). Studies on fluorinated benzoic acid derivatives have shown that the fluorine substituents can significantly influence the molecular packing and, consequently, the diffraction patterns. uc.pt
Table 3: Typical WAXD Features for Different Liquid Crystal Phases
| Liquid Crystal Phase | Small-Angle X-ray Scattering (SAXS) | Wide-Angle X-ray Scattering (WAXS) |
| Nematic | Diffuse scattering (if any) | Diffuse halo at ~4-5 Å |
| Smectic A/C | Sharp layer reflections (d) | Diffuse halo at ~4-5 Å |
| Crystalline | Multiple sharp reflections | Multiple sharp reflections |
Scanning Electron Microscopy (SEM) for Nanostructure Analysis in Composites
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface topography. In the context of functional materials, SEM is not typically used to visualize the molecular arrangement of liquid crystals themselves, as they are fluid phases. However, it is an invaluable tool for analyzing the morphology of composites where liquid crystals or their precursors are incorporated into a solid matrix.
For instance, if this compound were used to create a polymer-dispersed liquid crystal (PDLC) film or as a component in a composite material, SEM would be employed to study the size, shape, and distribution of the liquid crystal droplets within the polymer matrix. researchgate.net The performance of such devices is critically dependent on the morphology of the composite, which SEM can reveal in great detail. Furthermore, SEM can be used to analyze the structure of the crystalline form of the benzoic acid derivative or to study the morphology of self-assembled structures formed from solution. researchgate.net
While no specific SEM studies on composites of this compound are available, research on other benzoic acid-containing composites demonstrates the utility of this technique. For example, SEM has been used to visualize the dispersion of benzoic acid-loaded microparticles in a polymer matrix for food packaging applications. researchgate.net
Table 4: Applications of SEM in the Analysis of Benzoic Acid-Related Materials
| Application | Information Obtained from SEM |
| Polymer-Dispersed Liquid Crystals (PDLCs) | Droplet size, size distribution, and morphology |
| Composites with Benzoic Acid Derivatives | Dispersion and agglomeration of filler particles |
| Crystalline Powder Analysis | Crystal habit, size, and surface features |
| Self-Assembled Structures | Morphology of aggregates, films, or fibers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
